molecular formula C8H14ClNO2 B1424246 Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride CAS No. 681807-60-3

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride

Cat. No.: B1424246
CAS No.: 681807-60-3
M. Wt: 191.65 g/mol
InChI Key: RSBFMCGEQFBZBE-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of cyclopropane, featuring an amino group, a vinyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride typically involves the desymmetrization of a malonate diester derivative. One efficient method developed involves the use of an engineered esterase from Bacillus subtilis. The process includes the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to the monoester intermediate, which is then converted to the desired product .

Industrial Production Methods

For industrial-scale production, the enzymatic desymmetrization method is preferred due to its high enantioselectivity and efficiency. The process involves screening for esterase variants with high enantioselectivity, followed by preparative scale production using the best-performing enzyme variant .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Epoxides and Diols: From oxidation reactions.

    Saturated Derivatives: From reduction reactions.

    Substituted Amines: From substitution reactions.

Scientific Research Applications

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. In the context of antiviral activity, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral enzymes and proteins . The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropanecarboxylic Acid: A related compound with similar structural features but lacking the vinyl and ethyl ester groups.

    Ethyl 1-amino-2-carboxycyclopropane-1-carboxylate: Another derivative with a carboxylate group instead of the vinyl group.

Uniqueness

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its vinyl group allows for further functionalization, while the amino and ester groups provide sites for various chemical modifications.

Properties

IUPAC Name

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBFMCGEQFBZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester (1.50 g, 5.88 mmol) was dissolved in 4N HCl/dioxane (10 mL, 40 mmol) and was stirred overnight at room temperature. The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%). The two enantiomers were then separated by chiral HPLC. Conditions: Chiralpak AD column, 50×500 mm, 20 μM; 95% 0.01% DEA/hexane:5% ethanol as solvent; flow rate:75 mL/min; stop time:45 min; abs=207 nm; maximum load: 300 mg. After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min) were collected. 50177-020: 1H NMR(DMSO-d6, 500 MHz) δ 8.80(s, br, 3H), 5.64 (m, 1H), 5.38 (d, J=17.1 Hz, 1H), 5.21(d, J=10.4 Hz, 1H), 4.21 (m, 2H), 2.34 (m, 1H), 1.68(m, 2H), 1.23 (t, J=7.2 Hz, 3H).; LC-MS (retention time 0.64 min), MS m/z 156(MH+).
Name
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride
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